Cas no 2094263-02-0 (3,4,5,6-tetrachloro-N-[4-ethyl-3-(trifluoromethyl)-1,2-oxazol-5-yl]pyridine-2-carboxamide)

3,4,5,6-Tetrachloro-N-[4-ethyl-3-(trifluoromethyl)-1,2-oxazol-5-yl]pyridine-2-carboxamide is a highly specialized chemical compound featuring a unique heterocyclic structure combining pyridine and oxazole moieties. Its molecular design incorporates multiple chlorine and trifluoromethyl groups, enhancing its reactivity and stability for selective applications. This compound is particularly valued in agrochemical and pharmaceutical research due to its potential as an intermediate in the synthesis of biologically active molecules. The presence of electron-withdrawing substituents contributes to its utility in nucleophilic substitution reactions, while its structural complexity allows for tailored modifications. Suitable for controlled laboratory use, it requires handling under appropriate safety protocols due to its halogenated composition.
3,4,5,6-tetrachloro-N-[4-ethyl-3-(trifluoromethyl)-1,2-oxazol-5-yl]pyridine-2-carboxamide structure
2094263-02-0 structure
Product name:3,4,5,6-tetrachloro-N-[4-ethyl-3-(trifluoromethyl)-1,2-oxazol-5-yl]pyridine-2-carboxamide
CAS No:2094263-02-0
MF:C12H6Cl4F3N3O2
MW:423.002149105072
CID:6110408
PubChem ID:122146078

3,4,5,6-tetrachloro-N-[4-ethyl-3-(trifluoromethyl)-1,2-oxazol-5-yl]pyridine-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 3,4,5,6-tetrachloro-N-[4-ethyl-3-(trifluoromethyl)-1,2-oxazol-5-yl]pyridine-2-carboxamide
    • 2094263-02-0
    • EN300-26614926
    • AKOS033794356
    • Inchi: 1S/C12H6Cl4F3N3O2/c1-2-3-8(12(17,18)19)22-24-11(3)21-10(23)7-5(14)4(13)6(15)9(16)20-7/h2H2,1H3,(H,21,23)
    • InChI Key: QHIUXBZGCBUJEI-UHFFFAOYSA-N
    • SMILES: ClC1=C(C(=C(N=C1C(NC1=C(C(C(F)(F)F)=NO1)CC)=O)Cl)Cl)Cl

Computed Properties

  • Exact Mass: 422.913672g/mol
  • Monoisotopic Mass: 420.916622g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 473
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.4
  • Topological Polar Surface Area: 68Ų

3,4,5,6-tetrachloro-N-[4-ethyl-3-(trifluoromethyl)-1,2-oxazol-5-yl]pyridine-2-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26614926-0.05g
3,4,5,6-tetrachloro-N-[4-ethyl-3-(trifluoromethyl)-1,2-oxazol-5-yl]pyridine-2-carboxamide
2094263-02-0 95.0%
0.05g
$212.0 2025-03-20

3,4,5,6-tetrachloro-N-[4-ethyl-3-(trifluoromethyl)-1,2-oxazol-5-yl]pyridine-2-carboxamide Related Literature

Additional information on 3,4,5,6-tetrachloro-N-[4-ethyl-3-(trifluoromethyl)-1,2-oxazol-5-yl]pyridine-2-carboxamide

Introduction to 3,4,5,6-tetrachloro-N-[4-ethyl-3-(trifluoromethyl)-1,2-oxazol-5-yl]pyridine-2-carboxamide (CAS No. 2094263-02-0)

3,4,5,6-tetrachloro-N-[4-ethyl-3-(trifluoromethyl)-1,2-oxazol-5-yl]pyridine-2-carboxamide is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2094263-02-0, represents a fascinating blend of structural complexity and potential therapeutic applications. The molecular structure of this compound features a pyridine core substituted with multiple chloro and trifluoromethyl groups, further modified by an oxazole ring. This unique arrangement not only contributes to its distinct chemical properties but also opens up numerous possibilities for its use in drug design and synthesis.

The significance of this compound lies in its potential to serve as a key intermediate in the synthesis of more complex pharmaceutical agents. The presence of multiple reactive sites, such as the amide group and the various halogen substituents, makes it a versatile building block for medicinal chemists. Recent advancements in synthetic chemistry have enabled more efficient and scalable production methods for such compounds, which is crucial for their integration into larger drug development pipelines.

In the realm of medicinal chemistry, the incorporation of trifluoromethyl groups is particularly noteworthy. These groups are known to enhance the metabolic stability and binding affinity of drug candidates, making them highly sought after in the design of next-generation therapeutics. The oxazole ring in the structure further adds to its complexity and functionality, providing additional sites for chemical modification and interaction with biological targets.

Recent studies have highlighted the potential of oxazole-containing compounds in various therapeutic areas, including anti-inflammatory and antiviral applications. The combination of chloro and trifluoromethyl substituents in 3,4,5,6-tetrachloro-N-[4-ethyl-3-(trifluoromethyl)-1,2-oxazol-5-yl]pyridine-2-carboxamide suggests that it may exhibit similar properties, making it a promising candidate for further exploration.

The pyridine core of this compound is another critical feature that contributes to its pharmacological potential. Pyridine derivatives are widely recognized for their role in central nervous system (CNS) drugs due to their ability to cross the blood-brain barrier effectively. Additionally, the amide group provides a site for further functionalization, allowing chemists to tailor the compound's properties to specific biological targets.

From a synthetic chemistry perspective, the preparation of 3,4,5,6-tetrachloro-N-[4-ethyl-3-(trifluoromethyl)-1,2-oxazol-5-yl]pyridine-2-carboxamide involves multiple steps that require precise control over reaction conditions. The introduction of multiple chloro atoms necessitates careful handling to avoid unwanted side reactions. However, recent improvements in catalytic methods have made it possible to achieve higher yields and purities in these reactions.

The compound's potential applications extend beyond traditional pharmaceuticals. Its unique structure makes it an attractive candidate for materials science research as well. For instance, it could be used as a precursor in the synthesis of advanced polymers or coatings with enhanced thermal and chemical stability.

In conclusion, 3,4,5,6-tetrachloro-N-[4-ethyl-3-(trifluoromethyl)-1,2-oxazol-5-yl]pyridine-2-carboxamide (CAS No. 2094263-02-0) is a multifaceted compound with significant potential in both pharmaceutical and materials science domains. Its complex structure and diverse functional groups make it a valuable tool for researchers looking to develop novel therapeutics or advanced materials. As synthetic methodologies continue to evolve, the accessibility and utility of such specialized compounds are expected to increase even further.

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